![molecular formula C11H17N B3249699 3-Methyl-2-phenylbutan-1-amine CAS No. 196106-01-1](/img/structure/B3249699.png)
3-Methyl-2-phenylbutan-1-amine
Overview
Description
“3-Methyl-2-phenylbutan-1-amine” is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 g/mol . This compound is used in proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 . The canonical SMILES representation is CC©C(CN)C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
The computed properties of “this compound” include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass is 163.136099547 g/mol, and the monoisotopic mass is also 163.136099547 g/mol . The topological polar surface area is 26 Ų .
Scientific Research Applications
Biological Activity in Irritable Bowel Syndrome (IBS) Treatment
3-Methyl-2-phenylbutan-1-amine has been studied for its potential in treating Irritable Bowel Syndrome (IBS). In a study by Milusheva et al. (2023), the compound demonstrated significant changes in bioelectrical activity due to calcium channel regulation and modulation of calcium influx, impacting smooth muscle cell response. This suggests its utility as a potential orally active therapy for long-term management of IBS, especially considering its non-cytotoxic nature to human malignant leukemic cell lines (Milusheva et al., 2023).
Chemical Structure and Characterization
The chemical structure and properties of compounds related to this compound have been a subject of research. Jeseentharani et al. (2010) isolated and characterized several imino Schiff bases, including 3-(2-hydroxyethylimino)-1-phenylbutan-1-one, using single crystal XRD analyses. This research contributes to the understanding of the molecular structures and potential applications of these compounds (Jeseentharani et al., 2010).
Synthesis and Chemical Reactions
This compound and related compounds have been studied for their synthesis processes and chemical reactions. For instance, Oshima et al. (1997) researched the regioselective alkylation of methyl fucopyranoside via cyclic phenylboronate in the presence of tertiary amines, highlighting the significance of amine coordination in the activation of nucleophilic centers (Oshima et al., 1997). Similarly, Fleck et al. (2003) discussed the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation, emphasizing the importance of stereoselective processes in pharmaceutical development (Fleck et al., 2003).
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-phenylbutan-1-amine is the calcium ion (Ca2+) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
This compound interacts with its target by regulating the Ca2+ channels . This regulation leads to modulation of Ca2+ influx, which in turn results in changes in the response of smooth muscle cells .
Biochemical Pathways
It is known that the compound’s action on ca2+ channels can influence various downstream effects, including muscle contraction and neurotransmitter release .
Pharmacokinetics
The compound’s molecular weight of 16326 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the bioelectrical activity (BEA) of smooth muscle cells due to its regulation of Ca2+ channels . This can lead to changes in muscle contraction and neurotransmitter release.
properties
IUPAC Name |
3-methyl-2-phenylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQVANUGNDOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
196106-01-1 | |
Record name | 3-methyl-2-phenylbutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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